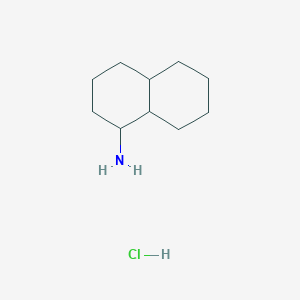

Decahydronaphthalen-1-amine hydrochloride

Descripción general

Descripción

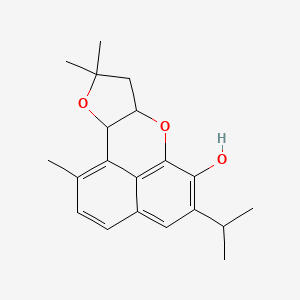

Decahydronaphthalen-1-amine hydrochloride (DNH) is a chemical compound that is used as a reagent in a variety of synthetic and analytical applications. It is a white, crystalline solid with a melting point of about 130-135°C and is soluble in water and methanol. DNH is used as a reagent in the synthesis of other compounds, and as an analytical reagent for the determination of trace metals. It is also used in a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Self-Propelled Drop Movement : Decahydronaphthalen-1-amine hydrochloride (DHN) has been used to study the reactive wetting and transport phenomena of droplets on chemically patterned surfaces. DHN droplets containing various amounts of n-alkylamine were used to induce self-propelled movement of the droplets on surfaces exposing carboxylic acid functionalities. This research provides insights into the relationships between macroscopic droplet behavior and microscopic adsorption events (Yang et al., 2002).

Chemical Synthesis and Reactions : this compound is an intermediate in the synthesis of complex systems and has been used in the reactions of ethyl 1-benzylidene-7a-hydroxy-4-phenyl-6-oxooctahydro-1H-indene-5-carboxylate and ethyl 5-benzylidene-4a-hydroxy-1-phenyl-3-oxodecahydronaphthalene-2-carboxylate with 1,2,4-triazol-3-amine. This research is significant in the field of organic chemistry (Gulai & Golikov, 2012).

Carbonic Anhydrase Inhibitors : A study involving the synthesis of decahydronaphthalene-1,2,3,4,5,6,7-heptol, a polycyclitol, from p-benzoquinone showed that this compound is a potent inhibitor of carbonic anhydrase. This research contributes to the development of new inhibitors for various applications, including medicinal chemistry (Kelebekli et al., 2014).

Electrophoresis Analysis : Integrated on-chip derivatization and electrophoresis for the rapid analysis of biogenic amines have utilized this compound. This method facilitates the creation of a polymeric microchip for both pre-column derivatization and electrophoretic analysis, improving the detection limits and analysis times in the study of amines (Beard et al., 2004).

Aromatic Polyesters Synthesis : Research involving the synthesis and characterization of new aromatic polyesters containing cardo decahydronaphthalene groups highlights the use of this compound in polymer science. These polyesters, with inherent viscosities and molecular weights in specific ranges, were soluble in various organic solvents and could form transparent, flexible films with good mechanical properties (Honkhambe et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h8-10H,1-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIKJECRXQMKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)